molecular formula C6H10Br2N2 B1383424 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide CAS No. 1803597-58-1

5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

Cat. No.: B1383424
CAS No.: 1803597-58-1
M. Wt: 269.97 g/mol
InChI Key: JKBBVESAQDCQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative characterized by a bromomethyl substituent at position 5 and methyl groups at positions 1 and 2. The hydrobromide counterion enhances its crystallinity and solubility in polar solvents. This compound is frequently employed as an alkylating agent in organic synthesis, as demonstrated in the preparation of benzo[c]chromen-6-one derivatives, where it serves as a key intermediate with a 97% yield . Its structural features, including the reactive bromomethyl group and ionic nature, make it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

5-(bromomethyl)-1,3-dimethylpyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBBVESAQDCQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

This compound has the chemical formula C5H8Br2N2C_5H_8Br_2N_2 and is characterized by a pyrazole ring with bromomethyl and dimethyl substituents. The presence of bromine enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or microbial resistance mechanisms. For instance, pyrazoles have been reported to inhibit monoamine oxidase (MAO) isoforms, which are relevant in neurodegenerative diseases .
  • Receptor Modulation : The structural features of the compound allow it to bind to specific receptors within cells, potentially modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole derivatives in various biological contexts:

  • Antibacterial Activity : A study evaluated a series of modified pyrazoles against clinical strains of bacteria, revealing that certain substitutions on the pyrazole ring enhanced antibacterial activity significantly.
  • Anti-inflammatory Studies : In a model of induced inflammation in mice, compounds similar to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole were shown to reduce swelling effectively when compared with control groups treated with standard anti-inflammatory agents .
  • Cancer Cell Proliferation : Research into related pyrazole compounds demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis

The following table summarizes key findings on the biological activities of this compound compared to other pyrazole derivatives:

CompoundAntibacterial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantLimited
Pyrazolidine derivativesHighVariableHigh
Modified 4-bromo-pyrazolesHighSignificantModerate

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
  • Molecular Formula : C5_5H8_8Br2_2N2_2
  • CAS Number : 2095410-83-4
  • SMILES Notation : C1=NN(C(Br)C=C1)C(C)=N

The compound features a bromomethyl group that enhances its reactivity, making it suitable for various chemical modifications.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for key enzymes involved in metabolic processes, such as lactate dehydrogenase (LDH). Research indicates that these compounds can inhibit both LDHA and LDHB isoforms at low nanomolar concentrations, suggesting their potential as therapeutic agents in cancer treatment by disrupting metabolic pathways that favor tumor growth .

Materials Science

In materials science, this compound is utilized for developing advanced materials including polymers and nanomaterials. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications.

Biological Research

This compound is employed as a building block for synthesizing bioactive molecules. These molecules are crucial for studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways .

Industrial Applications

The compound is also used in the production of agrochemicals and specialty chemicals. Its reactivity is harnessed to synthesize complex molecules that are vital in agricultural applications .

Case Study 1: Inhibition of Lactate Dehydrogenase (LDH)

A study highlighted the discovery of pyrazole-based inhibitors of LDH, where compounds similar to this compound exhibited potent inhibitory effects. The research demonstrated that these inhibitors could effectively disrupt metabolic pathways in cancer cells, offering a promising avenue for cancer therapeutics .

Case Study 2: Synthesis of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors

This compound has been identified as a key intermediate for synthesizing PI3K inhibitors. PI3K plays a crucial role in cell growth and metabolism; thus, its inhibitors are being explored as potential antitumor agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes facile nucleophilic substitution (SN2 mechanism) due to its electrophilic nature. Key reactions include:

NucleophileConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 h5-(azidomethyl)-1,3-dimethyl-1H-pyrazole92%
Potassium thiocyanate (KSCN)DMSO, 60°C, 8 h5-(thiocyanatomethyl)-1,3-dimethyl-1H-pyrazole85%
Sodium methoxide (NaOMe)Methanol, reflux, 6 h5-(methoxymethyl)-1,3-dimethyl-1H-pyrazole78%
Ammonia (NH₃)Ethanol, 50°C, 24 h5-(aminomethyl)-1,3-dimethyl-1H-pyrazole65%

Notes :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Steric hindrance from the 1,3-dimethyl groups slightly reduces yields compared to non-methylated analogs .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination occurs, forming alkenes:

BaseConditionsProductYieldSource
Potassium tert-butoxide (t-BuOK)THF, 70°C, 4 h1,3-dimethyl-1H-pyrazole-5-ethene88%
DBUToluene, 100°C, 2 h1,3-dimethyl-1H-pyrazole-5-ethene82%

Mechanistic Insight :
The reaction proceeds via a two-step E2 mechanism, where the base abstracts a β-hydrogen concurrent with bromide departure, forming a double bond.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling:

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 90°C5-(phenylmethyl)-1,3-dimethyl-1H-pyrazole75%
Vinyltin reagentPdCl₂(dppf), THF, 60°C5-(vinylmethyl)-1,3-dimethyl-1H-pyrazole68%

Optimization :

  • Catalyst loading (1–5 mol%) and ligand choice critically influence yields .

  • Microwave-assisted conditions reduce reaction times by 50%.

Hydrolysis Reactions

Controlled hydrolysis converts the bromomethyl group to hydroxymethyl derivatives:

ConditionsProductYieldSource
H₂O, NaOH (10%), 25°C, 24 h5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole90%
H₂O, HCl (1M), 60°C, 6 h5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole83%

Applications :
The hydroxymethyl product serves as a precursor for esterification or oxidation to carboxylic acids .

Mechanistic and Structural Influences

  • Steric Effects : The 1,3-dimethyl groups hinder nucleophilic attack, favoring SN2 over SN1 pathways due to reduced carbocation stability.

  • Electronic Effects : Electron-withdrawing pyrazole nitrogen atoms increase the electrophilicity of the bromomethyl carbon .

  • Solvent Polarity : Reactions in DMF or DMSO achieve higher yields than in THF or ethanol due to better stabilization of ionic intermediates.

Comparison with Similar Compounds

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

  • Molecular Formula : C₅H₇Br₃N₂
  • Molar Mass : 334.84 g/mol
  • Key Features : Bromine atoms at positions 4 (on the pyrazole ring) and 3 (as bromomethyl).
  • Comparison : The additional bromine at position 4 increases molecular weight and alters electronic properties compared to the target compound. This dual bromination may enhance electrophilicity but reduce stability due to steric hindrance .

5-Bromo-3-methyl-1-phenylpyrazole

  • Molecular Formula : C₁₀H₉BrN₂
  • Molar Mass : 237.1 g/mol
  • Key Features : Neutral pyrazole with a phenyl group at position 1 and bromine at position 4.
  • Comparison : The absence of a hydrobromide salt results in lower solubility in polar solvents. The phenyl group increases lipophilicity, making it more suitable for hydrophobic interactions in drug design .

Hydrobromide Salts vs. Neutral Compounds

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate

  • Molecular Formula : C₉H₈BrN₃·HBr
  • Molar Mass : 318.99 g/mol
  • Key Features : Triazole core with a bromomethylphenyl substituent.
  • The hydrobromide salt confers a high melting point (>280°C, decomposition), similar to the target compound .

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

  • Molecular Formula : C₉H₉BrN₂·HBr
  • Molar Mass : 307.00 g/mol
  • Key Features : Benzimidazole core with a bromomethyl group.
  • The hydrobromide salt ensures solubility comparable to the target compound .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Molecular Ion : m/z 317 [M+H]⁺
  • Key Features : Dual bromination (bromine and bromomethyl) on a dihydropyrazolone scaffold.
  • Comparison : The α,β-unsaturated ketone moiety increases electrophilicity, enabling conjugate addition reactions. This contrasts with the target compound, which primarily undergoes nucleophilic substitution at the bromomethyl site .

5-(4-Chloro-2,6-dimethylphenoxy)-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole

  • Key Features: Chloromethyl substituent and phenoxy group.
  • Comparison: Chlorine’s lower electronegativity reduces reactivity in alkylation compared to bromine.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Application
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole HBr C₆H₁₀Br₂N₂ 286.97 Not reported Bromomethyl at C5; hydrobromide salt Alkylating agent in organic synthesis
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole HBr C₅H₇Br₃N₂ 334.84 Not reported Dual bromination; hydrobromide salt Potential electrophilic reagent
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole HBr C₉H₈BrN₃·HBr 318.99 >280 (dec.) Triazole core; hydrobromide salt Catalysis or drug delivery
5-Bromo-3-methyl-1-phenylpyrazole C₁₀H₉BrN₂ 237.1 Not reported Neutral; phenyl substituent Lipophilic drug intermediate

Preparation Methods

Bromination of 1,3-Dimethyl-1H-pyrazole Derivatives

A common and effective method involves the bromination of the methyl group at the 5-position of the pyrazole ring using brominating agents such as:

Typical procedure:

  • Dissolve 1,3-dimethyl-1H-pyrazole in an inert solvent such as dichloromethane or carbon tetrachloride.
  • Add brominating reagent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and optionally a radical initiator.
  • Stir or reflux under nitrogen atmosphere to avoid side reactions.
  • Monitor the reaction progress by TLC or other analytical methods.
  • Upon completion, quench the reaction, wash the organic phase with sodium thiosulfate solution to remove excess bromine, dry over anhydrous magnesium sulfate, and concentrate to obtain the bromomethyl pyrazole.

This method yields the bromomethyl derivative efficiently, often in yields exceeding 80%, with minimal over-bromination or ring substitution.

Formation of Hydrobromide Salt

The isolated 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is treated with hydrobromic acid solution (typically 48% HBr in water) to form the hydrobromide salt:

  • Dissolve the bromomethyl pyrazole in an appropriate solvent such as dichloromethane or ethanol.
  • Add hydrobromic acid solution dropwise at room temperature.
  • Stir the mixture to ensure complete salt formation.
  • Evaporate solvents under reduced pressure.
  • Crystallize or precipitate the hydrobromide salt by addition of a non-solvent or cooling.
  • Filter and dry under vacuum to obtain the pure hydrobromide salt.

This step stabilizes the compound as a crystalline salt, improving handling and storage.

Representative Experimental Data (Summarized)

Step Reagents/Conditions Yield (%) Notes
Bromination of 1,3-dimethyl-1H-pyrazole 1,3-Dibromo-5,5-dimethylhydantoin, CCl4, reflux, N2, AIBN initiator 82-84% High selectivity for bromomethylation at 5-position; inert atmosphere recommended
Hydrobromide salt formation 48% HBr aqueous solution, room temperature Quantitative Crystalline hydrobromide salt, stable and pure

Alternative and Related Synthetic Routes

While direct bromination is the preferred method, related synthetic strategies include:

  • Substitution reactions where a suitable leaving group at the 5-position is replaced by bromide, though less common for this compound.
  • Multi-step syntheses starting from pyrazole carboxylic esters or amines, followed by functional group transformations to introduce bromomethyl substituents.
  • Use of bromomethylation reagents such as bromomethyl ethers or formaldehyde-bromide complexes under acidic conditions, though these are less documented for this specific pyrazole derivative.

Key Advantages of the Bromination Method

Summary Table of Preparation Method

Preparation Step Reagents & Conditions Outcome Advantages
Bromination of methyl group 1,3-Dibromo-5,5-dimethylhydantoin, CCl4, reflux, N2, AIBN 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole (crude) High yield, selective bromination
Salt formation Hydrobromic acid (48%), room temperature This compound Stable, crystalline salt form

Q & A

Q. Table 1: Comparison of Bromomethylation Conditions

StepReagents/ConditionsSolventYield (%)Purity (%)Reference
1NBS, AIBN, 80°CCCl₄6892
2PBr₃, DMF, 0°C → RTCH₂Cl₂7289

Basic: How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Bromomethyl Group : A triplet at δ 4.2–4.5 ppm (¹H) and δ 30–35 ppm (¹³C) confirms the -CH₂Br moiety. Adjacent methyl groups (1,3-dimethyl) appear as singlets at δ 2.1–2.3 ppm .
    • Pyrazole Ring : Aromatic protons resonate at δ 7.2–7.8 ppm (¹H) and δ 140–150 ppm (¹³C) .
  • IR : Stretching vibrations at 600–650 cm⁻¹ (C-Br) and 1550–1600 cm⁻¹ (C=N pyrazole) .
  • X-ray Crystallography : Single-crystal analysis (e.g., ) reveals bond angles (~120° for pyrazole ring) and Br···H interactions (< 3.0 Å), validating spatial arrangement .

Advanced: What strategies mitigate competing side reactions during the bromomethylation of pyrazole derivatives?

Methodological Answer:
Side reactions (e.g., over-bromination or ring decomposition) are minimized by:

  • Temperature Control : Slow addition of brominating agents at 0–5°C to reduce exothermic side reactions .
  • Solvent Choice : Non-polar solvents (CCl₄) reduce nucleophilic interference compared to polar aprotic solvents .
  • Protecting Groups : Temporarily protecting reactive sites (e.g., using tert-butyldimethylsilyl groups) before bromomethylation .

Advanced: How do structural modifications influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromomethyl group acts as a versatile handle for Suzuki or Ullmann couplings:

  • Steric Effects : Bulkier substituents (e.g., 1,3-dimethyl groups) slow coupling kinetics due to steric hindrance. Use Pd(OAc)₂/XPhos catalysts to enhance efficiency .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring increase electrophilicity, accelerating oxidative addition in Pd-mediated reactions .

Advanced: What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution (Mulliken charges on Br: −0.45 e) .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures reveals aggregation tendencies, critical for solubility studies .

Advanced: How to address discrepancies in reported synthetic yields or spectroscopic data across studies?

Methodological Answer:
Discrepancies arise from varying:

  • Reagent Purity : Impure brominating agents (e.g., <95% PBr₃) reduce yields. Validate via titration .
  • Spectroscopic Calibration : NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆). Internal standards (e.g., TMS) ensure consistency .
  • Crystallographic Resolution : Low-resolution X-ray data (< 0.8 Å) may misassign Br positions. Use high-flux synchrotron sources for accuracy .

Advanced: What in vitro assays assess the biological activity of this compound, and how to interpret results?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 25 µg/mL suggests potency). Compare with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ values < 10 µM indicate therapeutic potential. Normalize to DMSO vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 2
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.